

# An In-depth Technical Guide to the Thermodynamic Properties of Undecane Isomers

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## Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethylheptane

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Undecane (C<sub>11</sub>H<sub>24</sub>) is an alkane hydrocarbon with 159 structural isomers, each exhibiting unique thermodynamic properties influenced by its molecular structure.<sup>[1]</sup> This technical guide provides a comprehensive overview of the thermodynamic properties of n-undecane and a selection of its isomers, detailed experimental protocols for their determination, and a visual representation of key concepts and workflows. Understanding these properties is crucial for applications ranging from chemical process design and fuel development to computational modeling in drug discovery.

## Core Thermodynamic Properties of Undecane and Its Isomers

The arrangement of carbon atoms, specifically the degree of branching, significantly impacts the thermodynamic properties of undecane isomers. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces and thermodynamic stability.

## Data Presentation: Thermodynamic Properties of Selected Undecane Isomers

The following tables summarize key thermodynamic data for n-undecane and several of its isomers. The data presented are primarily experimental values obtained from reputable sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook. Where experimental data is unavailable, high-quality calculated or estimated data are provided and clearly noted.

Table 1: Standard Enthalpy of Formation and Standard Entropy of Undecane Isomers (Liquid Phase, 298.15 K)

Isomer Name	CAS Number	Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{liquid}}$ ) (kJ/mol)	Standard Molar Entropy ( $S^\circ_{\text{liquid}}$ ) (J/mol·K)	Data Type
n-Undecane	1120-21-4	-327.3 $\pm$ 0.9[2]	459.7 $\pm$ 1.0	Experimental
2-Methyldecane	6975-98-0	-333.9 $\pm$ 1.2	453.1	Experimental
4-Methylnonane	2847-72-5	-313.31	487.64	Critically Evaluated
5-Ethylnonane	13151-35-4	-309.4	496.3	Critically Evaluated
2,4-Dimethylnonane	17302-17-9	-326.6	473.4	Critically Evaluated
2,6-Dimethylnonane	17302-24-8	-322.7	482.1	Critically Evaluated

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

Table 2: Heat Capacity of Undecane Isomers (Liquid Phase, 298.15 K)

Isomer Name	CAS Number	Heat Capacity (Cp,liquid) (J/mol·K)	Data Type
n-Undecane	1120-21-4	345.05[3]	Experimental
2-Methyldecane	6975-98-0	341.21	Experimental
4-Methylnonane	2847-72-5	338.2	Critically Evaluated
5-Ethylnonane	13151-35-4	340.2	Critically Evaluated
2,4-Dimethylnonane	17302-17-9	333.1	Critically Evaluated
2,6-Dimethylnonane	17302-24-8	335.1	Critically Evaluated

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

## Experimental Protocols

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the methodologies for measuring the standard enthalpy of formation and heat capacity of liquid undecane isomers.

### Determination of the Standard Enthalpy of Formation ( $\Delta_f H^\circ$ ) via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.[4] The enthalpy of formation is then calculated using Hess's Law.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

- Calibration of the Calorimeter:
  - A known mass of a standard substance with a certified heat of combustion, such as benzoic acid, is combusted in the calorimeter.
  - The temperature rise of the water bath is measured.
  - The heat capacity of the calorimeter ( $C_{cal}$ ) is calculated using the formula:  $C_{cal} = (m_{std} * \Delta H_{c,std} + q_{wire}) / \Delta T$  where  $m_{std}$  is the mass of the standard,  $\Delta H_{c,std}$  is the specific heat of combustion of the standard,  $q_{wire}$  is the heat released by the ignition wire, and  $\Delta T$  is the temperature change.
- Combustion of the Undecane Isomer:
  - A precisely weighed sample of the liquid undecane isomer (typically encapsulated in a gelatin capsule or contained in a platinum crucible) is placed in the bomb.
  - A known length of ignition wire is positioned in contact with the sample.
  - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.<sup>[1]</sup>
  - The bomb is submerged in a known mass of water in the calorimeter bucket.
  - The initial temperature of the water is recorded after thermal equilibrium is reached.
  - The sample is ignited by passing an electric current through the ignition wire.
  - The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis:
  - The corrected temperature rise ( $\Delta T$ ) is determined by accounting for heat exchange with the surroundings.
  - The total heat released ( $q_{total}$ ) is calculated:  $q_{total} = C_{cal} * \Delta T$

- The heat of combustion of the sample ( $\Delta E_c$ ) at constant volume is calculated by subtracting the heat contributions from the ignition wire and any auxiliary materials.
- The enthalpy of combustion ( $\Delta H_c$ ) is then calculated from the internal energy of combustion ( $\Delta E_c$ ) using the equation:  $\Delta H_c = \Delta E_c + \Delta n_{\text{gas}} \cdot RT$  where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction,  $R$  is the ideal gas constant, and  $T$  is the final temperature.
- Finally, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Determination of Heat Capacity ( $C_p$ ) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.[5] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature change while minimizing heat loss to the surroundings.

Principle: A sample of the undecane isomer is placed in a thermally isolated container (the calorimeter). A measured amount of electrical energy is supplied to a heater within the calorimeter, and the corresponding temperature increase of the sample is recorded.

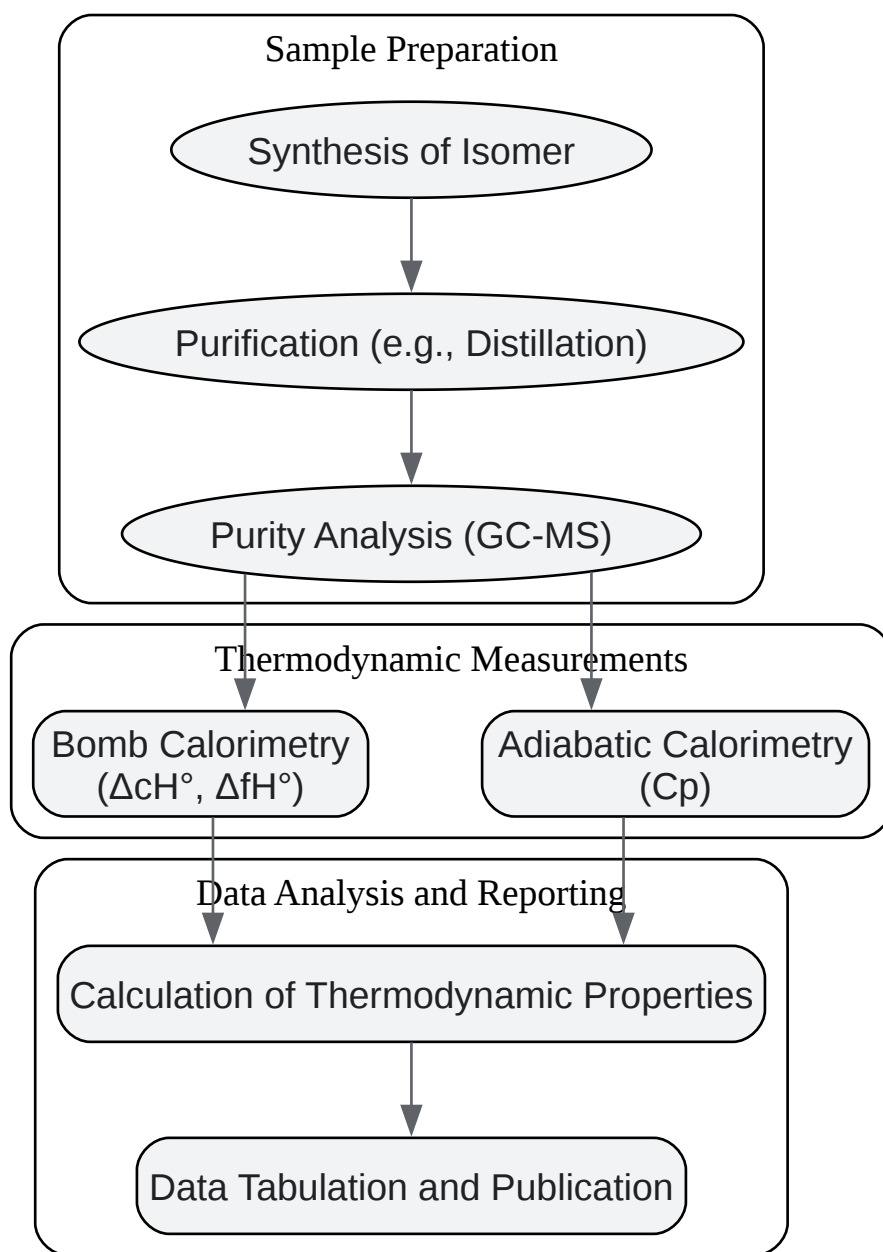
Methodology:

- Apparatus Setup:
  - A known mass of the liquid undecane isomer is placed in the sample cell of the adiabatic calorimeter.
  - The calorimeter is assembled within a series of concentric adiabatic shields.
  - The system is evacuated to minimize heat transfer by convection.
- Measurement Procedure:
  - The sample is cooled to the starting temperature of the experiment.

- A series of energy inputs are applied to the sample through an electrical heater.
- During each heating period, the temperatures of the sample cell and the surrounding adiabatic shields are carefully monitored and controlled to maintain a near-zero temperature difference, thus minimizing heat exchange.[5]
- The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after each energy input.
- Data Analysis:
  - For each energy input, the heat capacity ( $C_p$ ) is calculated using the formula:  $C_p = (Q - q_{\text{loss}}) / (m * \Delta T)$  where  $Q$  is the electrical energy supplied,  $q_{\text{loss}}$  is the small, corrected heat loss,  $m$  is the mass of the sample, and  $\Delta T$  is the measured temperature rise.
  - The heat capacity of the empty sample container is determined in a separate experiment and subtracted from the total heat capacity to obtain the heat capacity of the sample.
  - This process is repeated over the desired temperature range to determine the heat capacity as a function of temperature.

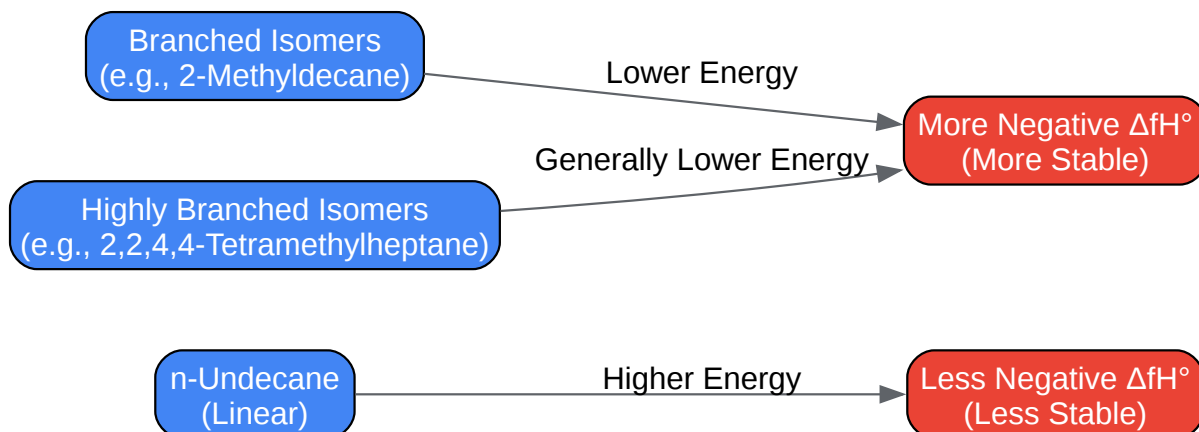
## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the thermodynamic properties of undecane isomers.



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Experimental workflow for thermodynamic characterization.



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Relationship between branching and enthalpy of formation.

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